Enhanced Carboxylic Acid Acidity (pKa) Driven by Triple Halogenation: Comparison with Non-Fluorinated and Non-Brominated Analogs
2-Bromo-4-chloro-5-fluorobenzoic acid exhibits a predicted pKa of 2.28±0.10, which is substantially more acidic than its non-fluorinated analog 2-bromo-4-chlorobenzoic acid (pKa 2.62±0.10) and markedly more acidic than its non-brominated analog 4-chloro-2-fluorobenzoic acid (pKa 3.04±0.10) . The introduction of the fluorine substituent at position 5 lowers the pKa by approximately 0.34 log units relative to the non-fluorinated comparator, while the bromine at position 2 contributes an additional ΔpKa of approximately 0.76 units compared to the non-brominated analog . This enhanced acidity results from the cumulative electron-withdrawing inductive effects of all three halogen substituents, with fluorine (the most electronegative element) exerting the strongest through-bond influence on the carboxylic acid group. The pKa difference of 0.34 units corresponds to a 2.2-fold increase in acid strength (Ka ratio) versus the difluoro-analog, and the 0.76-unit gap represents a 5.8-fold increase versus the non-brominated comparator. For procurement decisions, this pKa differentiation is critical when the compound is intended for applications requiring specific ionization states at physiological pH (e.g., prodrug design, salt formation, or pH-dependent solubility optimization).
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 2.28 ± 0.10 (ACD/Labs prediction) |
| Comparator Or Baseline | Comparator A: 2-Bromo-4-chlorobenzoic acid (CAS 936-08-3) pKa = 2.62 ± 0.10; Comparator B: 4-Chloro-2-fluorobenzoic acid (CAS 446-30-0) pKa = 3.04 ± 0.10 |
| Quantified Difference | ΔpKa = -0.34 (vs. non-fluorinated analog); ΔpKa = -0.76 (vs. non-brominated analog). Corresponding Ka ratios: 2.2× and 5.8× more acidic, respectively. |
| Conditions | Predicted pKa values computed using ACD/Labs Percepta Platform physicochemical property prediction module; consistent methodology across all comparators as reported on ChemicalBook. |
Why This Matters
The 0.34–0.76 pKa unit enhancement directly impacts ionization state at physiological and formulation-relevant pH ranges, determining solubility, permeability, and salt-forming capability in drug candidate development.
